Tyr-Pro-D-Phe-D-Pro-NH2

Description

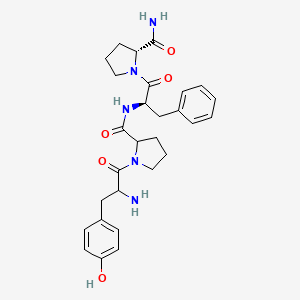

Tyr-Pro-D-Phe-D-Pro-NH₂ is a synthetic tetrapeptide featuring a sequence of tyrosine (Tyr), proline (Pro), D-phenylalanine (D-Phe), and D-proline (D-Pro), capped with a C-terminal amide group. Its design incorporates D-amino acids, which are known to enhance metabolic stability by resisting proteolytic degradation compared to L-amino acid-containing peptides . The D-configuration of Phe and Pro residues likely confers conformational rigidity, optimizing receptor interaction and selectivity.

Properties

Molecular Formula |

C28H35N5O5 |

|---|---|

Molecular Weight |

521.6 g/mol |

IUPAC Name |

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)/t21?,22-,23-,24?/m1/s1 |

InChI Key |

LSQXZIUREIDSHZ-BIELFDCTSA-N |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)C(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-Pro-D-Phe-D-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (D-Pro-NH2) to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. Common reagents used in these steps include carbodiimides for coupling and trifluoroacetic acid for deprotection .

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tyr-Pro-D-Phe-D-Pro-NH2 can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT).

Substitution: Amino acid derivatives and coupling reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while substitution reactions can yield various peptide analogs .

Scientific Research Applications

Tyr-Pro-D-Phe-D-Pro-NH2 has several scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its potential role in modulating biological processes, such as enzyme activity and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in pain management and as an opioid receptor agonist.

Mechanism of Action

The mechanism of action of Tyr-Pro-D-Phe-D-Pro-NH2 involves its interaction with specific molecular targets, such as opioid receptors. The presence of D-amino acids can enhance its binding affinity and selectivity for these receptors. Upon binding, the peptide can modulate receptor activity, leading to various physiological effects, such as analgesia .

Comparison with Similar Compounds

Research Implications and Gaps

- Tyr-Pro-D-Phe-D-Pro-NH₂ : Requires direct binding assays (e.g., Scatchard analysis) and in vivo stability studies to validate inferred properties.

- Clinical Potential: Structural modifications in PL17 and Tyr-Pro-D-Phe-D-Pro-NH₂ could inspire next-generation opioids with reduced off-target effects.

- Comparative Limitations : Most data derive from analogs; thus, extrapolations should be cautious until empirical studies confirm findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.